Cas no 406-00-8 (N-(p-Fluorophenyl)-hydroxylamine)
406-00-8 structure
Product Name:N-(p-Fluorophenyl)-hydroxylamine
Numero CAS:406-00-8
MF:C6H6FNO
MW:127.116344928741
MDL:MFCD00872060
CID:1512709
PubChem ID:164595
Update Time:2025-10-29
N-(p-Fluorophenyl)-hydroxylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-fluoro-N-hydroxyaniline
- benzenamine, 4-fluoro-N-hydroxy-
- N-(4-fluorophenyl)hydroxylamine
- Cabozantinib impurity 23
- SCHEMBL3713416
- 4-Fluoro-N-hydroxybenzenamine
- DTXSID00193603
- YQSLFHVIKKSCEM-UHFFFAOYSA-N
- 4-fluorophenylhydroxylamine
- CS-0166293
- EN300-56288
- N-(4-fluorophenyl)hydroxylamine? (Cabozantinib Impurity
- N-(p-fluorophenyl)-hydroxylamine
- N-p-fluorophenylhydroxylamine
- N-(4-fluorophenyl) hydroxylamine
- 406-00-8
- N-(p-Fluorophenyl)-hydroxylamine
-
- MDL: MFCD00872060
- Inchi: 1S/C6H6FNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
- Chiave InChI: YQSLFHVIKKSCEM-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)NO
Proprietà calcolate
- Massa esatta: 127.04338
- Massa monoisotopica: 127.043
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 81.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 32.3Ų
Proprietà sperimentali
- Densità: 1.35
- Punto di ebollizione: 212.2°C at 760 mmHg
- Punto di infiammabilità: 82.1°C
- Indice di rifrazione: 1.613
- PSA: 32.26
- Pressione di vapore: 0.1±0.4 mmHg at 25°C
N-(p-Fluorophenyl)-hydroxylamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(p-Fluorophenyl)-hydroxylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F631145-100mg |
N-(p-Fluorophenyl)-hydroxylamine |
406-00-8 | 100mg |
$253.00 | 2023-05-18 | ||
| TRC | F631145-250mg |
N-(p-Fluorophenyl)-hydroxylamine |
406-00-8 | 250mg |
$552.00 | 2023-05-18 | ||
| TRC | F631145-500mg |
N-(p-Fluorophenyl)-hydroxylamine |
406-00-8 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | F631145-1g |
N-(p-Fluorophenyl)-hydroxylamine |
406-00-8 | 1g |
$ 1590.00 | 2022-06-04 | ||
| TRC | F631145-1000mg |
N-(p-Fluorophenyl)-hydroxylamine |
406-00-8 | 1g |
$1918.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D783522-1g |
4-Fluoro-N-hydroxybenzenamine |
406-00-8 | 95% | 1g |
$598 | 2024-08-03 | |
| Enamine | EN300-56288-0.05g |
N-(4-fluorophenyl)hydroxylamine |
406-00-8 | 95% | 0.05g |
$459.0 | 2023-06-06 | |
| Enamine | EN300-56288-0.1g |
N-(4-fluorophenyl)hydroxylamine |
406-00-8 | 95% | 0.1g |
$600.0 | 2023-06-06 | |
| Enamine | EN300-56288-0.25g |
N-(4-fluorophenyl)hydroxylamine |
406-00-8 | 95% | 0.25g |
$855.0 | 2023-06-06 | |
| Enamine | EN300-56288-0.5g |
N-(4-fluorophenyl)hydroxylamine |
406-00-8 | 95% | 0.5g |
$1349.0 | 2023-06-06 |
N-(p-Fluorophenyl)-hydroxylamine Letteratura correlata
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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